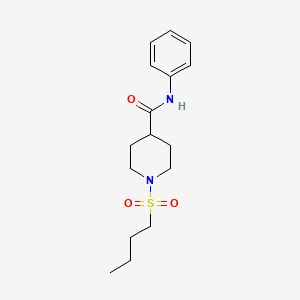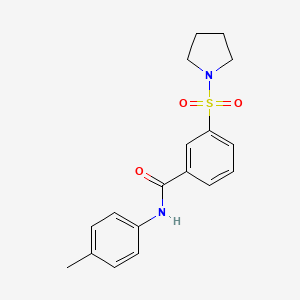![molecular formula C12H10F3N3O3S B5537266 2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)
2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that features a benzamide group coupled with a thiadiazole scaffold. Thiadiazole and benzamide moieties are associated with significant biological properties, making this compound of interest in various scientific fields.
Synthesis Analysis
The synthesis of this compound and related derivatives typically involves reactions under specific conditions, such as microwave irradiation, to facilitate efficient synthesis. For example, similar compounds have been synthesized using a facile, solvent-free microwave-assisted method, which is a common approach for obtaining such derivatives efficiently (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like IR, NMR, mass spectral study, and elemental analysis. X-ray diffraction studies are also used to establish the crystal structure of similar compounds, providing insights into their molecular geometry and intermolecular interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds in this category often exhibit significant biological activities, such as anticancer properties. They can interact with various biological targets, as evidenced by molecular docking studies that predict their probable mechanism of action (Pavlova et al., 2022).
科学的研究の応用
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
Tiwari et al. (2017) demonstrated the microwave-assisted facile synthesis of a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are known for their significant biological properties. These compounds were evaluated for their anticancer activity against several human cancer cell lines, showing promising results. This study underscores the potential of thiadiazole and benzamide-containing compounds in developing anticancer agents (Tiwari et al., 2017).
Synthesis and Anti-Inflammatory Evaluation
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. This research highlights the versatility of thiadiazole derivatives in synthesizing compounds with potential therapeutic benefits in inflammation and pain management (Abu‐Hashem et al., 2020).
Corrosion Inhibition Study
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions. The study found these compounds to offer higher inhibition efficiencies, suggesting the potential application of thiadiazole and benzamide derivatives in protecting metals from corrosion (Hu et al., 2016).
Morphology Control in Solar Cells
Chu et al. (2011) investigated the impact of morphology control in polycarbazole-based solar cells, indicating the importance of fine-tuning the morphology for enhanced photovoltaic performance. This research points towards the potential application of related compounds in improving the efficiency of solar energy devices (Chu et al., 2011).
将来の方向性
The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action, potential therapeutic uses, and safety profile .
特性
IUPAC Name |
2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-20-6-4-3-5-7(21-2)8(6)9(19)16-11-18-17-10(22-11)12(13,14)15/h3-5H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHZEBPVXKQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)
